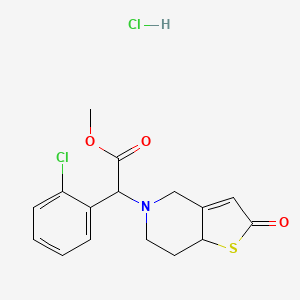

2-Oxo Clopidogrel Hydrochloride(Mixture of Diastereomers)

Übersicht

Beschreibung

2-Oxo Clopidogrel Hydrochloride is a mixture of diastereomers with the CAS Number: 109904-27-0 . It has a molecular weight of 374.29 and its IUPAC name is methyl 2-(2-chlorophenyl)-2-(2-oxo-7,7a-dihydrothieno[3,2-c]pyridin-5(2H,4H,6H)-yl)acetate hydrochloride . It is commonly used in the pharmaceutical industry as a reference standard or internal standard for analytical testing of Clopidogrel .

Molecular Structure Analysis

The molecular formula of 2-Oxo Clopidogrel Hydrochloride is C16H17Cl2NO3S . The InChI Code is 1S/C16H16ClNO3S.ClH/c1-21-16(20)15(11-4-2-3-5-12(11)17)18-7-6-13-10(9-18)8-14(19)22-13;/h2-5,8,13,15H,6-7,9H2,1H3;1H .Chemical Reactions Analysis

2-Oxo Clopidogrel is an intermediate metabolite of (±)-clopidogrel, which consists of R- (-)-clopidogrel and the active isomer S- (+)-clopidogrel . (S)- (+)-clopidogrel is metabolized by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP3A5 into 2-oxo (S)- (+)-clopidogrel, which is then further metabolized into the active metabolite of clopidogrel by CYP2B6, CYP2C9, CYP2C19, and CYP3A4 .Physical And Chemical Properties Analysis

2-Oxo Clopidogrel Hydrochloride is a hydrochloride salt that contains a mixture of diastereomers . It has a molecular weight of 374.28 and is soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen

Pharmacology

2-Oxo Clopidogrel Hydrochloride is a diastereomeric preparation of a main metabolite of Clopidogrel . Clopidogrel is a potent inhibitor of ADP-induced platelet aggregation .

Metabolic Pathway of Clopidogrel

The bioactivation pathway of clopidogrel is complex . The two-step process begins with the formation of 2-oxo-clopidogrel followed by the generation of the active thiol metabolite .

CYP2C19 has been identified as a key determinant in the formation of the active metabolite of clopidogrel . The presence of loss-of-function (LOF) alleles of CYP2C19 enzyme markedly decreased the antiplatelet effect of clopidogrel, suggesting a role for CYP2C19 in the bioactivation pathway .

The in vitro study using individual recombinant human CYP (rhCYP) isoforms showed the bioactivation of clopidogrel involved multiple enzymes . The two-step process begins with the formation of 2-oxo-clopidogrel followed by the generation of the active thiol metabolite .

Analytical Testing

2-Oxo Clopidogrel Hydrochloride (Mixture of Diastereomers) is used in analytical testing to detect, identify, and measure pharmaceutical impurities .

Applications in Analytical Testing

- Conduct analytical tests during early formulation feasibility studies .

- Determine degradation impurities produced during stress studies .

- Develop, validate, and transfer analytical methods .

- Perform spiking studies during process R&D to demonstrate depletion upon recrystallization .

- Record retention times and/or spectra .

- Determine relative response factors .

- Identify unknown impurities that formed during ICH stability conditions .

- Identify impurities that are present in the Reference Listed Drug .

- Test for and profile impurities not listed in drug substance and drug product monographs .

Interaction with Proton Pump Inhibitors

There has been a debate on instructions for use of clopidogrel in situations where patients are concomitantly administered drugs that inhibit CYP2C19, such as proton pump inhibitors . This commentary aims to put into perspective the available evidence and rationalizes the instructions for use with proton pump inhibitors .

Cardiovascular Therapeutics

2-Oxo Clopidogrel Hydrochloride (Mixture of Diastereomers) is associated with the drug substance Clopidogrel Bisulfate, which is used in the therapeutic area of cardiovascular diseases .

Applications in Cardiovascular Therapeutics

- Clopidogrel Bisulfate is a significant therapeutic option for reducing atherothrombotic events in patients documented by recent stroke, myocardial infarction, or established peripheral arterial disease .

- The active moiety of Clopidogrel is responsible for its antiplatelet activity by binding irreversibly to the adenosine diphosphate P2Y12 receptor of the human platelet .

- The presence of loss-of-function (LOF) alleles of CYP2C19 enzyme markedly decreased the antiplatelet effect of clopidogrel, suggesting a role for CYP2C19 in the bioactivation pathway .

Drug Interactions

2-Oxo Clopidogrel Hydrochloride (Mixture of Diastereomers) is also used in the study of drug interactions, particularly with proton pump inhibitors that are known CYP2C19 inhibitors .

Applications in Drug Interactions

- The Food and Drug Administration (FDA) required the manufacturer of Plavix to perform a series of clinical pharmacology studies which were designed to examine the role of CYP450 isozymes in the bioactivation of clopidogrel, to evaluate the impact of LOF alleles of CYP2C19 on the pharmacokinetics (PK) and pharmacodynamics (PD) of clopidogrel, and to assess the drug interaction potential with proton pump inhibitors (particularly omeprazole) that are known CYP2C19 inhibitors .

- The in vitro study using individual recombinant human CYP (rhCYP) isoforms showed the bioactivation of clopidogrel involved multiple enzymes .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3S.ClH/c1-21-16(20)15(11-4-2-3-5-12(11)17)18-7-6-13-10(9-18)8-14(19)22-13;/h2-5,8,13,15H,6-7,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCFLQPXPVKZERK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3C(=CC(=O)S3)C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676090 | |

| Record name | Methyl (2-chlorophenyl)(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo clopidogrel hydrochloride | |

CAS RN |

109904-27-0 | |

| Record name | Methyl (2-chlorophenyl)(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

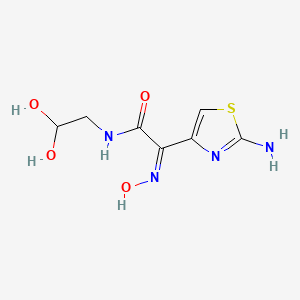

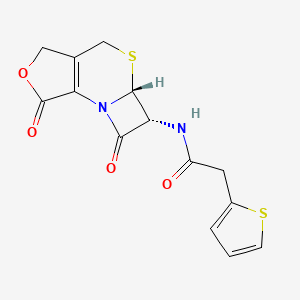

![Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol](/img/structure/B601283.png)

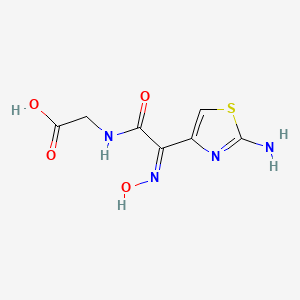

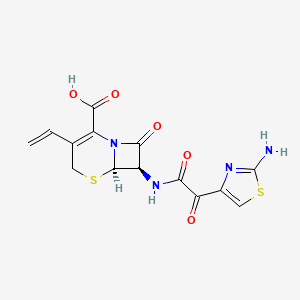

![(6R-trans)-7-[[(2-Amino-4-thiazolyl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B601286.png)

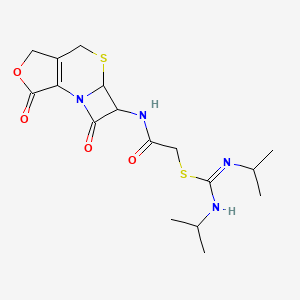

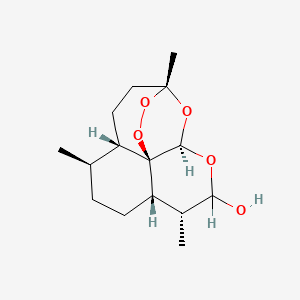

![(2R,3R,3aS,6R,6aS,8R,9S,10aS,10bR)-2-Methoxy-3,6,9-trimethyldecahydro-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepin-8-ol](/img/structure/B601296.png)